molecular formula C7H2Cl2FNS B1449648 1,5-Dichloro-3-fluoro-2-isothiocyanatobenzene CAS No. 1823548-33-9

1,5-Dichloro-3-fluoro-2-isothiocyanatobenzene

Cat. No.: B1449648
CAS No.: 1823548-33-9
M. Wt: 222.07 g/mol
InChI Key: PVTTZZSJLBWJDF-UHFFFAOYSA-N
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Description

1,5-Dichloro-3-fluoro-2-isothiocyanatobenzene is an organic compound with the molecular formula C7H2Cl2FNS It is a derivative of phenylisothiocyanate, characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Dichloro-3-fluoro-2-isothiocyanatobenzene typically involves the reaction of 2,4-dichloro-6-fluoroaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition. The reaction proceeds as follows: [ \text{C7H2Cl2FNS} + \text{CSCl2} \rightarrow \text{C7H2Cl2FNS} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,5-Dichloro-3-fluoro-2-isothiocyanatobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide and potassium tert-butoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Addition Reactions: Reagents such as primary amines and alcohols are used, often in the presence of a base like triethylamine.

Major Products:

    Substitution Reactions: Products include various substituted phenylisothiocyanates.

    Addition Reactions: Products include thiourea derivatives and carbamates.

Scientific Research Applications

1,5-Dichloro-3-fluoro-2-isothiocyanatobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of enzyme inhibition and protein labeling.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-3-fluoro-2-isothiocyanatobenzene involves its interaction with nucleophilic sites on biomolecules. The isothiocyanate group reacts with amino groups on proteins, leading to the formation of stable thiourea linkages. This interaction can inhibit enzyme activity and alter protein function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

  • 2,4-Dichlorophenylisothiocyanate
  • 2,6-Difluorophenylisothiocyanate
  • 4-Chloro-3-fluorophenylisothiocyanate

Comparison: 1,5-Dichloro-3-fluoro-2-isothiocyanatobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the combination of chlorine and fluorine atoms enhances its potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1,5-dichloro-3-fluoro-2-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2FNS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTTZZSJLBWJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N=C=S)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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